![molecular formula C10H10N2O3 B2467190 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid CAS No. 99072-13-6](/img/structure/B2467190.png)
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid
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Overview
Description
Benzimidazole is a heterocyclic aromatic compound. It’s a bicyclic structure consisting of the fusion of benzene and imidazole . Benzimidazole and its derivatives are known for their wide range of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis pathways can vary, leading to different substitution patterns on the benzimidazole ring, which can significantly affect the chemical and physical properties of the resulting compounds .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial in determining their reactivity and potential biological activities. Structural studies, often involving X-ray crystallography and computational methods, reveal the geometric and electronic characteristics of these compounds .Chemical Reactions Analysis
Benzimidazole derivatives, including 3-(1H-benzimidazol-2-yl)benzoic acid analogs, have been found to act as inhibitors of type I DNA topoisomerases . A study focused on three 1H-benzimidazole derivatives and their effects on mammalian type I DNA topoisomerase activity, showcasing their inhibitory potential .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole . It is highly soluble in water and other polar solvents .Scientific Research Applications
- Notably, compounds 5b and 5d demonstrated 100% effectiveness in killing parasitic larvae after 24 hours of incubation .
- DFT calculations supported their efficacy as radical scavengers, suggesting multiple reaction pathways for antioxidant activity .
- While not specifically focusing on 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid, related compounds (such as 2-phenylbenzimidazoles) have shown bioactivity against cancer cell lines (A549, MDA-MB-231, and PC3) .
Antiparasitic Activity
Antioxidant Properties
Cancer Research
Drug Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . They have been found to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their therapeutic effects .
Mode of Action
For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism . They bind to the allosteric site of the enzyme, enhancing its catalytic action .
Biochemical Pathways
For example, some benzimidazole derivatives have shown to exert antiparasitic activity by inducing oxidative stress in parasites .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8(5-9(14)15)10-11-6-3-1-2-4-7(6)12-10/h1-4,8,13H,5H2,(H,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVLFRNSKOUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid |
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